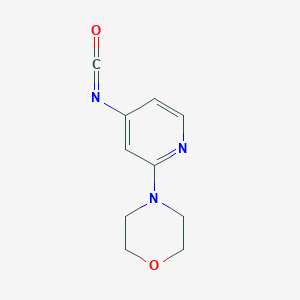

Methyl 4-(3-nitro-2-pyridinyl)benzenecarboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

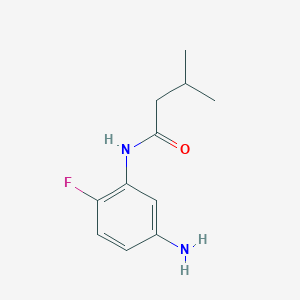

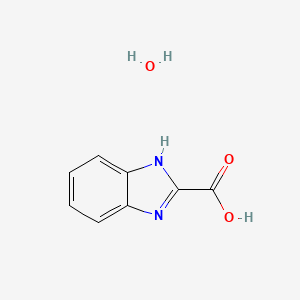

Methyl 4-(3-nitro-2-pyridinyl)benzenecarboxylate is a compound that is part of a broader class of chemicals that feature a nitro group attached to a pyridine ring, which is further connected to a benzenecarboxylate moiety. This structure is significant in the field of organic chemistry due to its potential applications in pharmaceuticals, materials science, and as a building block for further chemical synthesis.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions that can include cyclization, Michael addition, and other types of organic transformations. For instance, the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates, which share a similar pyridinyl moiety, is achieved through a domino 1,3-dipolar cycloaddition and elimination starting from pyridine-3-nitrile oxide . This method provides a scaffold for further functionalization and the creation of highly functionalized derivatives.

Molecular Structure Analysis

The molecular structure of compounds in this class is characterized by the spatial arrangement of the pyridine and benzene rings and the substituents attached to them. For example, in 4-Nitro-N′-[(E)-3-pyridylmethylidene]benzohydrazide, the planarity of the methylidene-hydrazide fragment and the dihedral angles between the benzene and pyridine rings are crucial for the molecule's properties . The orientation of these groups affects the molecule's ability to form hydrogen bonds and other intermolecular interactions, which are essential for the stability and reactivity of the compound.

Chemical Reactions Analysis

The presence of the nitro group and the pyridine ring in these compounds suggests that they can undergo various chemical reactions. The nitro group is a versatile functional group that can participate in reduction reactions, nucleophilic substitutions, and can also be transformed into other functional groups like amines. The pyridine ring can act as a base and coordinate to metals, making these compounds potentially useful in catalysis or as ligands in metal complexes.

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl 4-(3-nitro-2-pyridinyl)benzenecarboxylate would be influenced by the presence of the nitro group and the aromatic systems. These groups can affect the compound's melting point, solubility, and stability. The electronic properties, such as the dipole moment and the potential for charge separation, are also important, as seen in methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate, which exhibits a polarized structure . The ability to form hydrogen bonds, as demonstrated in various related compounds, can significantly influence the compound's solubility and crystalline structure .

科学的研究の応用

Synthesis and Medicinal Applications

- Synthesis of Calcium Channel Agonists and Blockers : Methyl 4-(3-nitro-2-pyridinyl)benzenecarboxylate derivatives, specifically methyl 1,4-dihydro-2, 6-dimethyl-5-nitro-4-(benzofurazanyl)pyridine-3-carboxylates, have been synthesized and studied for their effects on L-type Ca2+ channels. These compounds act as either agonists or blockers of these channels, with potential medicinal applications in modulating calcium currents (Visentin et al., 1999).

Analytical Chemistry and Environmental Applications

- Determination of Anionic Surfactants in Water : Derivatives of Methyl 4-(3-nitro-2-pyridinyl)benzenecarboxylate have been used in spectrophotometric methods to determine the concentration of anionic surfactants in river water. This application is crucial for monitoring water pollution and ensuring environmental safety (Higuchi et al., 1980).

Material Science and Nonlinear Optics

- Nonlinear Optics Material Synthesis : Methyl 4-(3-nitro-2-pyridinyl)benzenecarboxylate derivatives, specifically Methyl-3-nitro-4-pyridine-1-oxide (POM), have been explored for their potential in nonlinear optics. These materials could surpass the performance of traditional nonlinear optical materials like lithium niobate, indicating their significance in the field of optoelectronics (Hierle et al., 1984).

Crystallography and Molecular Structure Studies

- Crystal Structure Analysis : The crystal and molecular structure of derivatives of Methyl 4-(3-nitro-2-pyridinyl)benzenecarboxylate, such as 2-(2',4'-dinitrobenzyl)pyridine, have been studied to understand their physical and chemical properties. This research contributes to the field of crystallography and materials science (Seff & Trueblood, 1968).

特性

IUPAC Name |

methyl 4-(3-nitropyridin-2-yl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O4/c1-19-13(16)10-6-4-9(5-7-10)12-11(15(17)18)3-2-8-14-12/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXJLOXZMDUQVLN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=C(C=CC=N2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(3-nitro-2-pyridinyl)benzenecarboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

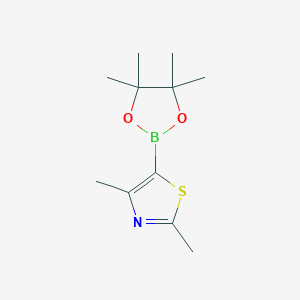

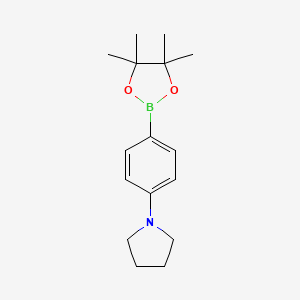

![2-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazole](/img/structure/B1320475.png)